molecular formula C7H12BrNO B1337179 2-bromo-N-cyclopentylacetamide CAS No. 883521-80-0

2-bromo-N-cyclopentylacetamide

Cat. No. B1337179
M. Wt: 206.08 g/mol
InChI Key: KVESMOYKDNWRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-N-cyclopentylacetamide” is a chemical compound with the molecular formula C7H12BrNO and a molecular weight of 206.08 . The IUPAC name for this compound is also 2-bromo-N-cyclopentylacetamide .


Molecular Structure Analysis

The InChI code for 2-bromo-N-cyclopentylacetamide is 1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

2-bromo-N-cyclopentylacetamide has been used in the synthesis of new derivatives for the treatment of Chagas disease , a major public health problem caused by the T. cruzi protozoan infection .

Methods of Application

The synthesis involved the creation of ten 1-substituted 2-nitropyrrole compounds from the 2-nitropyrrole starting product . All the designed derivatives follow Lipinski’s rule of five .

Results or Outcomes

The cytotoxicity evaluation on CHO cells showed no significant cytotoxicity, except for compound 3 (CC 50 = 24.3 µM). Compound 18 appeared to show activity against T. cruzi intracellular amastigotes form (EC 50 = 3.6 ± 1.8 µM) and good selectivity over the vero host cells .

Application in Organic Chemistry

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-bromo-N-cyclopentylacetamide has been used in the synthesis of 2-bromo-2′-(trimethylsilyl)biphenyl .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The results of the synthesis are summarized in a figure in the source, which plots the yields of 2-bromo-2′-(trimethylsilyl)biphenyl, 2-(trimethylsilyl)biphenyl (1), and 9,9-dimethyl-9-silafluorene (2) against temperature and residence time .

Safety And Hazards

2-bromo-N-cyclopentylacetamide is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-bromo-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVESMOYKDNWRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442079
Record name 2-bromo-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclopentylacetamide

CAS RN

883521-80-0
Record name 2-Bromo-N-cyclopentylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883521-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-cyclopentylacetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-cyclopentylacetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-cyclopentylacetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-cyclopentylacetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-cyclopentylacetamide

Citations

For This Compound
2
Citations
F Mathias, Y Kabri, D Brun, N Primas, C Di Giorgio… - Molecules, 2022 - mdpi.com
Human American trypanosomiasis, called Chagas disease, caused by T. cruzi protozoan infection, represents a major public health problem, with about 7000 annual deaths in Latin …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
Y Yi, J Zhang, J Zuo, M Zhang, S Yang, Z Huang… - European Journal of …, 2023 - Elsevier
A series of pyridinium cation-substituted pleuromutilin analogues were designed, synthesized and evaluated for their antibacterial activities in vitro and in vivo. Most derivatives showed …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.